1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione (CAS number: 88601-71-2) is a complex organic molecule with the following properties:
- Molecular formula:
C20H24N4O6
- Molecular weight: 416.43 g/mol
- English synonyms: 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(2-methoxyethoxy)
Preparation Methods
Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it likely involves multi-step reactions to introduce the amino groups and ether linkages. Researchers would need to explore literature or conduct experimental work to uncover detailed procedures.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction processes could yield partially or fully reduced forms.
Substitution: The amino groups make it susceptible to nucleophilic substitution reactions. Common reagents and conditions would depend on the specific reaction type and desired products.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a building block for functional materials due to its unique structure.
Biology: It might serve as a fluorescent probe or be involved in biological studies.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: Applications in dye synthesis, materials science, and electronics.
Mechanism of Action
The precise mechanism by which 1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione exerts its effects remains an open question. Researchers would investigate its interactions with cellular components, molecular targets, and signaling pathways.
Properties
CAS No. |
88601-71-2 |
---|---|
Molecular Formula |
C20H24N4O6 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O6/c1-27-3-5-29-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)30-6-4-28-2/h7-8H,3-6,21-24H2,1-2H3 |
InChI Key |
QNDIGCPIHQFWOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOC)N)N |
Origin of Product |
United States |
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